6-(Neopentyloxy)pyridazine-4-carboxylic acid
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Overview
Description
6-(Neopentyloxy)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a neopentyloxy group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Neopentyloxy)pyridazine-4-carboxylic acid typically involves the functionalization of a pyridazine ring. One common method includes the reaction of pyridazine derivatives with neopentyl alcohol under specific conditions to introduce the neopentyloxy group. The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Neopentyloxy)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridazine compounds .
Scientific Research Applications
6-(Neopentyloxy)pyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(Neopentyloxy)pyridazine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- Pyridazine-3-carboxylic acid
- Pyridazine-4-carboxamide
- Pyridazine-4-carboxylic acid derivatives
Uniqueness
6-(Neopentyloxy)pyridazine-4-carboxylic acid is unique due to the presence of the neopentyloxy group, which imparts distinct physicochemical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-(2,2-dimethylpropoxy)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)6-15-8-4-7(9(13)14)5-11-12-8/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
PSKMQIGOWRXORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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